4-Ethyl-3-(methylthio)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-ethyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
WJBQTJDSSWVIFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)SC |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 3 Methylthio Phenol
Electrophilic Aromatic Substitution Pathways on the Phenolic Ring
The phenolic ring of 4-Ethyl-3-(methylthio)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl, ethyl, and methylthio groups. wikipedia.orgchemguide.co.uk The hydroxyl group is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons into the aromatic system. chemguide.co.uklibretexts.org The ethyl group is a weakly activating, ortho-, para-directing group via an inductive effect. wikipedia.org The methylthio group is also considered an activating, ortho-, para-director, capable of donating electron density through resonance.
The directing effects of these substituents work in concert to determine the position of incoming electrophiles. The hydroxyl group strongly directs to the positions ortho and para to it (positions 2 and 6, and position 4, which is already substituted). The ethyl group at position 4 directs to positions 3 and 5. The methylthio group at position 3 directs to positions 2, 4, and 6.
Considering the combined influence, the positions most activated for electrophilic attack are position 2 and position 6. The hydroxyl group is the most powerful activating group, and its ortho-directing effect to positions 2 and 6 is significant. chemguide.co.uklibretexts.org The methylthio group also activates these positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to yield predominantly 2- and/or 6-substituted products. The steric hindrance from the adjacent methylthio group might slightly disfavor substitution at position 2 compared to position 6.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| 2 | Activated by -OH (ortho) and -SMe (ortho) | Major product |
| 5 | Activated by -Et (ortho) | Minor product |
| 6 | Activated by -OH (ortho) and -SMe (para) | Major product |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for various chemical transformations, including alkylation, acylation, and complexation with metal ions.
O-Alkylation and O-Acylation Reactions
The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide anion. This nucleophilic phenoxide can then participate in O-alkylation and O-acylation reactions.
O-Alkylation: The reaction of this compound with an alkyl halide in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, would lead to the formation of the corresponding ether. rsc.orggoogle.com This is a classic Williamson ether synthesis. The choice of solvent can be crucial, with polar aprotic solvents generally favoring O-alkylation. rsc.org
O-Acylation: Similarly, O-acylation can be achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. ingentaconnect.comlew.roucalgary.ca This reaction is often rapid and can be carried out under mild conditions, for instance, using a phase-transfer catalyst. ingentaconnect.comlew.ro A study on the O-acylation of substituted phenols demonstrated that the reaction with various alkanoyl chlorides in the presence of a phase-transfer catalyst is highly efficient. ingentaconnect.com Another protocol highlights the site-selective acylation of phenolic hydroxyl groups. nih.gov
Complexation with Metal Ions and Coordination Chemistry
Phenols and thiophenols are known to form complexes with a variety of metal ions. nih.govnih.gov The oxygen atom of the hydroxyl group and the sulfur atom of the methylthio group in this compound can act as Lewis basic sites, enabling the chelation of metal ions. nih.govyoutube.com The ability of a molecule to bind to a metal ion depends on factors such as the nature of the metal ion and the arrangement of the donor atoms in the ligand. nih.gov The presence of both a "soft" sulfur donor and a "hard" oxygen donor in a sterically accessible arrangement could allow for selective binding to certain metal ions. Theoretical studies on substituted thioureas have shown the importance of both sulfur and other heteroatoms in the chelation of heavy metal ions like Cd²⁺, Hg²⁺, and Pb²⁺. acs.org
Transformations of the Ethyl Group
The ethyl group attached to the aromatic ring is generally less reactive than the other functional groups in the molecule under typical organic synthesis conditions. However, under more forcing conditions, such as free-radical halogenation, substitution at the benzylic position (the carbon atom of the ethyl group attached to the ring) could occur. Oxidation of the ethyl group to an acetyl group or a carboxylic acid would require harsh oxidizing agents and would likely also affect the sensitive phenol and methylthio groups.
Reactivity of the Methylthio Moiety
The sulfur atom in the methylthio group is nucleophilic and can undergo oxidation.
Oxidation Reactions of the Thioether Linkage
The thioether linkage is susceptible to oxidation to form a sulfoxide (B87167) and subsequently a sulfone. This transformation can be achieved using a variety of oxidizing agents. For instance, a study on the bacterial metabolism of a similar compound, 3-methyl-4-(methylthio)phenol (B1676489), by Nocardia species showed oxidation of the methylthio group. acs.org In a laboratory setting, controlled oxidation with one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid would likely yield the corresponding sulfoxide, 4-ethyl-3-(methylsulfinyl)phenol. The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the sulfone, 4-ethyl-3-(methylsulfonyl)phenol. The oxidation of phenols can also lead to quinone-type structures, and mechanistic insights into the oxidation of substituted phenols have been studied. nih.govpressbooks.pub
Cleavage Mechanisms of Carbon-Sulfur Bonds
The carbon-sulfur (C-S) bond in this compound, while generally stable, can undergo cleavage under specific reaction conditions, such as in the presence of strong reducing agents, certain transition metals, or upon exposure to high-energy radiation.
One potential pathway for C-S bond cleavage is through reductive desulfurization . This can be achieved using reagents like Raney nickel, which is known to cleave C-S bonds and replace the sulfur atom with hydrogen. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond.
Another possibility is photodegradation . While specific studies on this compound are not prevalent, research on related organosulfur compounds, such as O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate, has demonstrated that photodegradation can lead to the oxidation of the sulfide (B99878) to a sulfoxide and ultimately a sulfone, which can be followed by C-S bond cleavage. acs.org The initial step in the photodegradation of phenolic compounds often involves the formation of phenoxyl radicals. uaeu.ac.ae For this compound, irradiation with UV light in the presence of an oxygen source could lead to the formation of a phenoxyl radical, which could then initiate a series of reactions culminating in the cleavage of the C-S bond.
Transition metal-mediated C-S bond cleavage is another area of active research. rsc.org Complexes of metals like ruthenium and iron have been shown to mediate the cleavage of C-S bonds in compounds like dibenzothiophene, often involving oxidative addition of the C-S bond to the metal center. rsc.org While direct application to this compound is not documented, it represents a potential route for its degradation or derivatization.
Comparative Reactivity Studies with Structurally Related Phenols
The reactivity of this compound can be better understood by comparing it to simpler, structurally related phenols such as phenol, 4-ethylphenol (B45693), and 3-methylthiophenol. The electronic effects of the substituents play a crucial role in determining the reactivity of the aromatic ring towards electrophilic substitution.
The hydroxyl group (-OH) is a strongly activating group due to its ability to donate electron density to the aromatic ring via resonance. The ethyl group (-CH₂CH₃) is a weakly activating group, donating electron density through an inductive effect. The methylthio group (-SCH₃) is considered to be a weakly activating group that directs incoming electrophiles to the ortho and para positions. Its effect is a combination of electron donation via resonance from the sulfur lone pairs and electron withdrawal via induction due to the electronegativity of sulfur.
Below is a table comparing the expected reactivity of this compound with related phenols in electrophilic aromatic substitution.
| Compound | Substituents | Expected Relative Reactivity towards Electrophilic Substitution |
| Phenol | -OH | Base reactivity |
| 4-Ethylphenol | -OH, -CH₂CH₃ | More reactive than phenol |
| 3-Methylthiophenol | -OH, -SCH₃ | More reactive than phenol |
| This compound | -OH, -CH₂CH₃, -SCH₃ | Expected to be the most reactive among this series |
The increased reactivity of this compound is due to the combined electron-donating effects of the hydroxyl, ethyl, and methylthio groups, which enrich the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is important to note that the substitution pattern will be directed by the combined influence of all three groups.
The acidity of the phenolic proton is also influenced by the substituents. Electron-donating groups generally decrease the acidity of the phenol by destabilizing the corresponding phenoxide ion, while electron-withdrawing groups increase acidity. khanacademy.org
Mechanistic Investigations using Spectroscopic and Computational Techniques
The investigation of reaction mechanisms for compounds like this compound relies heavily on a combination of spectroscopic and computational methods.
Spectroscopic techniques provide real-time or static snapshots of reacting systems, allowing for the identification of intermediates and products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of starting materials, intermediates, and final products. For example, in a reaction involving the modification of the substituents, changes in the chemical shifts and coupling constants of the aromatic protons and the protons of the ethyl and methylthio groups can provide detailed information about the reaction's progress and regioselectivity.
Infrared (IR) spectroscopy is particularly useful for monitoring changes in functional groups. For instance, the characteristic O-H stretching frequency of the phenolic hydroxyl group would be altered or would disappear during reactions where it is derivatized. Similarly, changes in the C-S stretching vibration could indicate its involvement in a reaction. The synthesis of 4-methylthiophenol has been characterized using IR and ¹H-NMR. researchgate.net
Mass spectrometry (MS) allows for the determination of the molecular weights of products and intermediates, providing crucial information for identifying reaction pathways. Fragmentation patterns can also offer clues about the structure of the molecules.
UV-Visible spectroscopy can be used to monitor the disappearance of reactants and the appearance of products, particularly if they are colored or have strong chromophores. This is often used in kinetic studies to determine reaction rates.
Computational techniques , such as Density Functional Theory (DFT), provide theoretical insights into reaction mechanisms that can be difficult to obtain experimentally.
Modeling of reaction pathways: Computational methods can be used to calculate the energies of reactants, transition states, and products for proposed reaction mechanisms. The pathway with the lowest energy barrier is generally the most likely to occur.
Prediction of spectroscopic properties: Computational software can predict NMR and IR spectra for proposed structures, which can then be compared with experimental data to confirm the identity of reaction products or intermediates.
Analysis of electronic structure: These methods can provide detailed information about the electron distribution in the molecule, helping to explain the observed reactivity and regioselectivity. For instance, the calculated electron density on different carbon atoms of the aromatic ring in this compound can predict the most likely sites for electrophilic attack.
By combining the experimental data from spectroscopic techniques with the theoretical insights from computational studies, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.
Spectroscopic Data for this compound Not Found
A comprehensive search for advanced spectroscopic data for the chemical compound This compound did not yield specific experimental or reference data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS).
While searches were conducted to gather detailed information for Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR techniques, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectral analysis, no publicly available datasets or research findings for this specific molecule could be located.
Information was found for structurally related but distinct compounds, including:
4-(Methylthio)phenol (B156131) : ¹H NMR and mass spectrometry data are available for this isomer.
3-Methyl-4-(methylthio)phenol : ¹H NMR, IR, and mass spectrometry information is accessible for this related compound.
4-Ethyl-3-methylphenol : Mass spectrometry data is available, but this compound lacks the methylthio group.
4-Ethyl-3-(methylamino)phenol : PubChem entries exist for this compound, which has a methylamino group instead of a methylthio group.
The absence of specific data for this compound prevents a detailed analysis and the creation of the requested article focusing on its advanced spectroscopic characterization and structural elucidation. Scientific accuracy requires direct observational data, and therefore, no article with the specified outline and content can be generated at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 3 Methylthio Phenol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenols. In the context of 4-Ethyl-3-(methylthio)phenol, GC-MS is instrumental for both identification and quantification. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides detailed mass spectral data, which acts as a chemical fingerprint.
For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape in GC analysis. univ-lyon1.fr A common method involves acetylation to convert the polar hydroxyl group into a less polar acetate (B1210297) group. univ-lyon1.fr However, underivatized phenols can also be analyzed directly by GC coupled with a Flame Ionization Detector (FID). epa.gov
The mass spectrum of a related compound, 3-Methyl-4-(methylthio)phenol (B1676489), obtained via LC-ESI-QTOF MS/MS, shows a precursor ion [M+H]+ at m/z 155.0525. ufz.de While this is an electrospray ionization technique, the fragmentation patterns can provide insights into the structural motifs. For this compound, electron ionization (EI) GC-MS would be expected to produce a molecular ion peak and characteristic fragment ions resulting from the loss of methyl and ethyl groups, as well as cleavage of the thioether bond. For instance, the mass spectrum of 4-ethyl-3-methylphenol, a structurally similar compound, is available in the NIST Chemistry WebBook, providing a reference for fragmentation patterns. nist.gov
Table 1: GC-MS Analysis Parameters for Phenolic Compounds
| Parameter | Typical Value/Condition |
| Column Type | DB-5 or DB-1701 epa.gov |
| Injection Mode | Split/Splitless or PTV thermofisher.com |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole, TOF) |
| Derivatization | Optional: Acetylation univ-lyon1.fr |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the compound, allowing for the unambiguous determination of its molecular formula. For this compound (C9H12OS), the theoretical exact mass can be calculated. HRMS techniques like Time-of-Flight (TOF) or Orbitrap are commonly used for this purpose. chemwhat.com
The high mass accuracy of HRMS helps to differentiate between compounds with the same nominal mass but different elemental compositions. This is particularly crucial in complex matrices where isobaric interferences are common.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring.
For this compound, the presence of the hydroxyl (-OH), ethyl (-CH2CH3), and methylthio (-SCH3) groups will affect the electronic structure and thus the UV-Vis spectrum. The hydroxyl group, being an activating group, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The methylthio group can also influence the electronic transitions. The UV-Vis spectrum of a related compound, 4-(methylthio)phenol (B156131), shows a maximum absorbance (λmax) which can serve as a reference point. plantsjournal.com The specific λmax for this compound would need to be determined experimentally, but it is expected to be in a similar region.
Table 2: Expected UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) (Expected) |
| This compound | Ethanol/Methanol | ~250-290 |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Chromatographic Purity Assessment (e.g., GC-FID, HPLC)
Assessing the purity of a chemical compound is crucial for its application in research and industry. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are two widely used techniques for this purpose.
GC-FID is a robust and sensitive method for quantifying the purity of volatile compounds. epa.gov The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram gives a measure of its purity.
HPLC, often coupled with a UV detector, is another powerful technique for purity assessment, particularly for less volatile or thermally labile compounds. researchgate.netresearchgate.net Different column chemistries (e.g., C18) and mobile phase compositions can be optimized to achieve good separation of the main compound from any impurities. The purity is determined by comparing the peak area of the analyte to the total peak area.
Table 3: Chromatographic Purity Assessment Methods
| Technique | Column | Detector | Typical Mobile/Carrier Phase |
| GC-FID | Capillary (e.g., DB-5) | FID | Helium/Hydrogen |
| HPLC | Reversed-phase (e.g., C18) | UV | Acetonitrile/Water or Methanol/Water |
Computational Chemistry and Theoretical Studies of 4 Ethyl 3 Methylthio Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret the behavior of molecules. For 4-Ethyl-3-(methylthio)phenol, these calculations illuminate its molecular geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies, particularly with hybrid functionals like B3LYP, are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, closely mirroring experimental data where available. nih.govmdpi.com The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. mdpi.com For instance, the annulation of a thiophene (B33073) ring into a polycyclic compound has been shown to influence fundamental properties such as molecular geometry and electronic configuration. mdpi.com
Hartree-Fock (HF) Methods for Spectroscopic Property Prediction
The Hartree-Fock (HF) method is another cornerstone of quantum chemistry, providing a foundational approach to solving the electronic Schrödinger equation for a given molecule. While DFT methods often provide more accurate results for many-electron systems, HF methods are still valuable for predicting certain spectroscopic properties. It has been noted that pure Hartree-Fock calculations can underestimate UV/Vis absorption maxima. researchgate.net Therefore, a combination of HF and DFT methods, or time-dependent DFT (TD-DFT), is often employed for more precise predictions of spectroscopic data. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are frequently used to predict the spectroscopic parameters of molecules, which can aid in the interpretation of experimental spectra.
For this compound, theoretical calculations can provide valuable data:
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) approach is commonly used to calculate the proton (¹H) and carbon-¹³ (¹³C) chemical shifts. researchgate.net
IR Spectroscopy: The vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. These theoretical spectra can help in the assignment of experimentally observed vibrational bands.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a popular method for predicting the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax). researchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These descriptors provide a quantitative framework for predicting how this compound might behave in chemical reactions. A significant softness (S) value suggests that the molecule is softer, indicating reduced stability and heightened reactivity. researchgate.net
Conformational Analysis and Energy Landscapes
Substituted phenols can adopt various conformations due to the rotation of the hydroxyl group and any flexible side chains. A conformational analysis of this compound would involve exploring its potential energy landscape to identify the most stable conformers. mdpi.com This process helps in understanding the dynamic nature of the molecule and its preferred shapes in different environments. mdpi.com The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxyl group of this compound can act as a hydrogen bond donor, and the oxygen and sulfur atoms can act as hydrogen bond acceptors. This allows the molecule to form intermolecular hydrogen bonds, which can significantly influence its physical properties, such as boiling point and solubility. ruc.dk In the solid state, these interactions can lead to the formation of specific crystal packing arrangements. Computational studies can model these hydrogen bonding networks and predict their strength and geometry. nih.gov The presence of hydrogen bonds can also enhance the reactivity of the molecule and facilitate interactions with solvents or other molecules. researchgate.net
Reaction Pathway Modeling and Transition State Analysis of this compound
Computational chemistry provides powerful tools to investigate the reactivity and transformation of molecules. In the absence of direct experimental studies on the reaction mechanisms of this compound, theoretical modeling offers a valuable approach to predict its behavior in various chemical reactions. This section focuses on the computational modeling of plausible reaction pathways and the analysis of their corresponding transition states. The insights are derived from established principles of physical organic chemistry and analogies to computational studies on structurally related phenols and thioethers.
The reactivity of this compound is primarily governed by the interplay of the activating hydroxyl (-OH) group, the deactivating but ortho-, para-directing methylthio (-SCH₃) group, and the weakly activating ethyl (-CH₂CH₃) group. These substituents influence the electron density distribution on the aromatic ring and the stability of reaction intermediates and transition states. The primary reaction pathways of interest for this molecule are electrophilic aromatic substitution and oxidation of the sulfur atom.
Electrophilic Aromatic Substitution:
The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methylthio group is a deactivating group due to its electron-withdrawing inductive effect, but its lone pairs on sulfur can participate in resonance, directing electrophiles to the ortho and para positions. The ethyl group is a weak activating group. In this compound, the positions ortho and para to the hydroxyl group are positions 2, 6, and 4. Position 4 is occupied by the ethyl group. Position 6 is ortho to the hydroxyl group and meta to the methylthio group. Position 2 is ortho to the hydroxyl group and ortho to the methylthio group.
Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the activation energy barriers for electrophilic attack at different positions on the aromatic ring. The transition state for electrophilic aromatic substitution involves the formation of a Wheland intermediate (a carbocation). The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Below is a hypothetical data table summarizing calculated activation energies for the nitration of this compound at various positions, based on analogous systems. These values are illustrative and would require specific DFT calculations for confirmation.
| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Major Influencing Factors |
|---|---|---|
| C2 | Low | Ortho to -OH (activating), Ortho to -SCH₃ (steric hindrance) |
| C5 | High | Meta to -OH (deactivating), Ortho to -SCH₃ |
| C6 | Lowest | Ortho to -OH (activating), Meta to -SCH₃ (less deactivating) |
The analysis of the transition state geometries would likely show the incoming electrophile positioned closer to the carbon atom being attacked, with a partial positive charge delocalized over the aromatic ring and the activating hydroxyl group. The bond lengths and angles in the transition state would be intermediate between those of the reactants and the Wheland intermediate.
Oxidation of the Methylthio Group:
The sulfur atom in the methylthio group is susceptible to oxidation, typically forming a sulfoxide (B87167) and then a sulfone. Computational modeling can elucidate the reaction pathway for this oxidation, for instance, by a peroxide. The reaction proceeds through a transition state where the oxidant is coordinated to the sulfur atom.
The following data table presents hypothetical activation barriers for the stepwise oxidation of the methylthio group in this compound. These values are based on computational studies of thioanisole (B89551) oxidation.
| Reaction Step | Reactant | Product | Estimated Activation Barrier (kcal/mol) |
|---|---|---|---|
| First Oxidation | This compound | 4-Ethyl-3-(methylsulfinyl)phenol | 10 - 15 |
| Second Oxidation | 4-Ethyl-3-(methylsulfinyl)phenol | 4-Ethyl-3-(methylsulfonyl)phenol | 18 - 25 |
Transition state analysis for the first oxidation would likely reveal a concerted mechanism where the oxygen atom from the oxidant is transferred to the sulfur atom. The geometry of the transition state would show an elongated S-O bond being formed and the O-O bond of the peroxide being broken simultaneously. The presence of the electron-donating phenol (B47542) ring is expected to slightly lower the activation barrier compared to unsubstituted thioanisole.
It is important to emphasize that the data presented in the tables are illustrative and derived from analogous systems. Rigorous computational studies involving high-level quantum mechanical calculations would be necessary to obtain precise and validated data for the reaction pathways and transition states of this compound. Such studies would provide a more definitive understanding of its chemical reactivity.
Synthesis and Characterization of Derivatives and Analogs of 4 Ethyl 3 Methylthio Phenol
Modification of the Phenolic Hydroxyl Group
Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide yields the corresponding ether. For instance, reaction with methyl iodide would produce 4-ethyl-1-methoxy-2-(methylthio)benzene. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl and aryl groups.
Esterification: Ester derivatives can be synthesized by reacting 4-Ethyl-3-(methylthio)phenol with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction, known as acylation, results in the formation of an ester linkage. For example, treatment with acetyl chloride would yield 4-ethyl-3-(methylthio)phenyl acetate (B1210297). The use of different acylating agents enables the introduction of various ester functionalities, thereby fine-tuning the lipophilicity and steric bulk of the molecule.
| Derivative Type | Reagents | Product |
| Ether | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 4-Ethyl-1-alkoxy-2-(methylthio)benzene |
| Ester | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 4-Ethyl-3-(methylthio)phenyl alkanoate |
Derivatization of the Ethyl Side Chain
The ethyl group at the 4-position of the aromatic ring offers another site for chemical modification, although it is generally less reactive than the phenolic hydroxyl group.
Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the ethyl group to a carboxylic acid, yielding 3-(methylthio)-4-carboxy-phenol. Milder oxidation conditions can potentially lead to the formation of a secondary alcohol, 1-(4-hydroxy-2-(methylthio)phenyl)ethanol, or a ketone, 1-(4-hydroxy-2-(methylthio)phenyl)ethanone.
Halogenation: Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, the benzylic position of the ethyl group can be halogenated. This would result in the formation of 4-(1-bromoethyl)-3-(methylthio)phenol, a versatile intermediate for further nucleophilic substitution reactions.
Alterations to the Methylthio Moiety
The sulfur atom in the methylthio group is a key functional center that can be readily modified, primarily through oxidation.
Oxidation to Sulfoxide (B87167) and Sulfone: The methylthio group can be selectively oxidized to a sulfoxide or a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the conversion to a sulfoxide, 4-ethyl-3-(methylsulfinyl)phenol, mild oxidizing agents like sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide are typically used. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, will further oxidize the sulfoxide to the corresponding sulfone, 4-ethyl-3-(methylsulfonyl)phenol. The oxidation of the sulfur atom significantly increases the polarity and hydrogen bond accepting ability of the molecule. researchgate.net
Alkyl Chain Variations: Analogs with different alkyl groups on the sulfur atom can be synthesized. This is typically achieved by starting with the corresponding thiophenol and performing an S-alkylation. For example, reacting 3-ethyl-4-mercaptophenol with an alkyl halide other than methyl iodide would introduce a different alkylthio group.
| Modification | Reagents | Product |
| Oxidation to Sulfoxide | NaIO₄ or H₂O₂ (1 equiv.) | 4-Ethyl-3-(methylsulfinyl)phenol |
| Oxidation to Sulfone | H₂O₂ (excess) or KMnO₄ | 4-Ethyl-3-(methylsulfonyl)phenol |
| Alkyl Chain Variation | 3-Ethyl-4-mercaptophenol + R-X | 4-Ethyl-3-(alkylthio)phenol |
Substituent Effects on Reactivity and Spectroscopic Properties
The introduction of different functional groups at the phenolic hydroxyl, ethyl, and methylthio positions has a profound impact on the reactivity and spectroscopic properties of the parent molecule.
Reactivity:
Phenolic Acidity: Etherification or esterification of the hydroxyl group removes the acidic proton, rendering the molecule non-phenolic. Oxidation of the methylthio group to the electron-withdrawing sulfoxide or sulfone group increases the acidity of the phenolic proton due to inductive effects.
Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methylthio groups activates the aromatic ring towards electrophilic substitution. Conversion of the hydroxyl group to an ether maintains this activation, while esterification slightly reduces it. Oxidation of the methylthio group to a sulfone deactivates the ring towards further electrophilic attack.
Spectroscopic Properties:
¹H NMR: Derivatization of the phenolic hydroxyl group results in the disappearance of the characteristic broad phenolic -OH proton signal and the appearance of new signals corresponding to the protons of the introduced ether or ester group. Oxidation of the methylthio group causes a downfield shift of the S-methyl protons, with a larger shift observed for the sulfone compared to the sulfoxide.
¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents. Oxidation of the sulfur atom leads to a downfield shift of the carbon atom attached to it (C-3).
Infrared (IR) Spectroscopy: Modification of the hydroxyl group is evident by the disappearance of the broad O-H stretching band around 3200-3600 cm⁻¹. The formation of an ester introduces a strong C=O stretching absorption around 1735-1750 cm⁻¹. Oxidation of the methylthio group gives rise to characteristic S=O stretching bands, typically around 1030-1070 cm⁻¹ for sulfoxides and 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ for sulfones.
Structure-Property Relationship (SPR) Studies of Related Alkyl(thio)phenols
Structure-property relationship (SPR) studies on alkyl(thio)phenols aim to correlate specific structural features with their physicochemical and biological properties. nih.govresearchgate.net For instance, in the context of antioxidant activity, the presence of a phenolic hydroxyl group is often crucial. nih.govresearchgate.net
Studies on various phenolic compounds have shown that the nature and position of alkyl and thioalkyl substituents significantly influence properties such as antioxidant efficacy and color stability. researchgate.net For example, the steric hindrance around the phenolic hydroxyl group can affect its hydrogen atom donating ability, a key mechanism in radical scavenging. researchgate.net The electronic effects of the substituents also play a vital role; electron-donating groups generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical. nih.govresearchgate.net
Environmental Chemistry and Degradation Pathways of 4 Ethyl 3 Methylthio Phenol Analogs
Hydrolysis Kinetics and Mechanisms of Thiophenol Derivatives in Aqueous Media
Hydrolysis is a chemical transformation process in which a water molecule cleaves a chemical bond. For thiophenol derivatives, the stability of the various functional groups to hydrolysis can differ. The thiol group (-SH) itself is generally stable against hydrolysis under typical environmental conditions. However, other parts of the molecule, such as thioether or thioester linkages, can be more susceptible.
The kinetics of hydrolysis are strongly influenced by pH and temperature. researchgate.net While aromatic thioesters undergo hydrolysis, aliphatic thioesters are reported to hydrolyze significantly faster, particularly at higher pH levels. researchgate.net The mechanism often involves nucleophilic attack by water or hydroxide (B78521) ions. For compounds containing a methylthio (–SCH₃) group, such as 4-Ethyl-3-(methylthio)phenol, the thioether bond is generally resistant to hydrolysis. However, related compounds, such as aromatic halogenated methyl sulfides, can be hydrolyzed to prepare thiophenol derivatives, indicating the bond can be cleaved under certain conditions. google.com In some specific cases, complex pH-dependent hydrolysis equilibria have been observed for precursors in the synthesis of thiophenols. google.com
Table 1: Factors Influencing Hydrolysis of Thiophenol Analogs
| Factor | Influence on Hydrolysis Rate | Mechanism |
| pH | Rate generally increases with pH, especially for thioesters. researchgate.net | Increased concentration of the stronger nucleophile, hydroxide (OH⁻), at higher pH. |
| Temperature | Rate increases with temperature. researchgate.net | Provides the necessary activation energy for the reaction, consistent with the Arrhenius equation. |
| Molecular Structure | Aliphatic thioesters hydrolyze faster than aromatic ones. researchgate.net | Electronic and steric effects influence the susceptibility of the carbonyl carbon to nucleophilic attack. |
Photodegradation Processes in Natural Environments
Photodegradation, or photolysis, is a major transformation pathway for organic compounds in sunlit environments like the surface of water bodies and soil. pjoes.com This process can occur through direct absorption of light by the pollutant or indirectly via reactions with photochemically generated reactive species.
For thiophenol derivatives, a significant photochemical reaction is the photooxidative coupling of two thiol molecules to form a disulfide. nih.govresearchgate.net This process is a clean and economical alternative to chemical oxidation. nih.gov The reaction yield is highly dependent on factors like pH and the specific wavelength of light. nih.gov
Direct Photolysis: Occurs when the molecule absorbs light energy, leading to an excited state that can then undergo bond cleavage or rearrangement. Thiophenols can absorb UV light, initiating degradation. pjoes.com
Indirect Photolysis: In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. nih.gov Upon absorbing sunlight, they generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then degrade the pollutant. nih.govresearchgate.net
Oxidation of the Sulfur Atom: For thiophenol analogs with a methylthio group, such as the insecticide O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate, photodegradation involves the oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and subsequently to the sulfone. acs.org
Studies on para-substituted thiophenols show that disulfides are the major photoproducts. nih.gov For example, the irradiation of p-nitrothiophenol resulted in an 81% yield of 4,4'-dinitrodiphenyldisulfide. nih.gov The efficiency of this photooxidation depends on the pH, as it requires the presence of both the neutral thiol (ArSH) and the anionic thiolate (ArS⁻) forms. nih.gov
Table 2: Photodegradation of Thiophenol Derivatives
| Process | Description | Key Products | Influencing Factors |
| Photooxidative Coupling | Two thiophenol molecules react upon irradiation to form a dimer. nih.gov | Disulfides (e.g., Diphenyl disulfide). nih.gov | pH, excitation wavelength, presence of oxygen. nih.gov |
| Sulfide Oxidation | The sulfur atom in a thioether group is oxidized. acs.org | Sulfoxides, Sulfones. acs.org | Light intensity, presence of photosensitizers. |
| Indirect Photolysis | Degradation by reactive species generated by other substances (e.g., humic acids). nih.gov | Ring cleavage products, smaller organic molecules. | Concentration of DOM, water chemistry. nih.gov |
Biotransformation Pathways and Metabolite Identification
Microbial degradation is a crucial process for the removal of organic pollutants from soil and water. nih.govyoutube.com Various bacteria and fungi have evolved enzymatic machinery to break down complex organic molecules, including organosulfur compounds. nih.govnih.gov For thiophenol analogs, biotransformation can proceed via several pathways.
Functional bacteria involved in sulfur metabolism include genera such as Ferruginibacter, Rhodopseudomonas, Gordonia, and Thiobacillus. nih.gov These microorganisms can utilize organosulfur compounds through distinct metabolic routes:
Oxidative Pathway: The sulfur atom is progressively oxidized. The methylthio group (–SCH₃) can be oxidized to a methylsulfinyl group (–S(O)CH₃) and further to a methylsulfonyl group (–S(O)₂CH₃). The ultimate end-product of this pathway is often inorganic sulfate (B86663) (SO₄²⁻), which can be used as a sulfur source by many organisms. nih.gov
Assimilatory Pathway: In some cases, the organosulfur compound can be broken down and the sulfur assimilated into essential biomolecules, such as the amino acids cysteine and methionine. nih.gov This pathway is often favored when other carbon sources are available. nih.gov
The degradation of the aromatic ring structure itself typically follows pathways established for phenols, involving ring-hydroxylating dioxygenases that open the aromatic ring, leading to intermediates that can enter central metabolic cycles. The identification of metabolites is key to elucidating these pathways and is often performed using advanced analytical techniques like mass spectrometry.
Table 3: Potential Biotransformation Metabolites of this compound
| Initial Group | Transformation | Potential Metabolite |
| Methylthio (–SCH₃) | Oxidation | 4-Ethyl-3-(methylsulfinyl)phenol |
| Methylsulfinyl (–S(O)CH₃) | Oxidation | 4-Ethyl-3-(methylsulfonyl)phenol |
| Aromatic Ring | Hydroxylation & Cleavage | Dihydroxy compounds, aliphatic acids |
| Thiol (–SH) | Oxidation | Disulfides (dimeric product) |
Influence of Environmental Factors on Degradation (e.g., pH, temperature, humic substances)
The rate and extent of degradation of thiophenol analogs are not constant but are modulated by various environmental conditions.
pH: The pH of the aqueous medium is a master variable. Thiophenol has a pKa of approximately 6.6, meaning that in neutral to alkaline waters, it exists significantly in its anionic thiophenolate form (PhS⁻). wikipedia.orgresearchgate.net This speciation is critical, as the thiophenolate anion is generally more reactive and susceptible to oxidation than the neutral thiol form. wikipedia.org The efficiency of adsorption to minerals and sediments is also highly pH-dependent. mdpi.com For photodegradation, the optimal pH for the photooxidative coupling of one thiophenol derivative was found to be around 5, where both the neutral and anionic forms coexist. nih.gov The degradation of phenols by some chemical oxidants has also been shown to be highly pH-dependent, with optimal pH values varying based on the specific structure of the phenol (B47542). nih.gov
Temperature: In line with general chemical kinetics, degradation rates typically increase with temperature. oup.com Higher temperatures increase the rates of both chemical reactions like hydrolysis and enzyme-catalyzed microbial transformations, up to the optimal temperature for the specific microorganisms.
Humic Substances (HS): Humic and fulvic acids, the main components of dissolved organic matter (DOM), have a complex and dual influence on degradation. nih.gov
Inhibition: HS can act as a light screen, absorbing sunlight and reducing the amount of light available for direct photolysis of the pollutant. nih.gov They can also sorb organic pollutants, potentially reducing their bioavailability for microbial degradation. scilit.com
Promotion: HS can act as photosensitizers, absorbing light and producing reactive oxygen species that lead to indirect photodegradation. nih.gov In some cases, HS can also promote chemical oxidation processes. mdpi.com The net effect—inhibition or acceleration—depends on the specific conditions, such as the concentration of HS and the pollutant, and the water chemistry. nih.gov
Environmental Fate Modeling and Persistence Assessment
Persistence (P): A substance is considered persistent if it resists degradation and remains in the environment for a long time. nih.gov Persistence is evaluated by its degradation half-life in different environmental compartments (water, soil, sediment). For example, under REACH, a substance may be considered persistent (P) if its half-life is >40 days in freshwater or >120 days in soil, and very persistent (vP) if the half-lives are >60 days and >180 days, respectively. europa.eu While some studies suggest many organosulfur compounds are not persistent, a specific assessment is required for each chemical. researchgate.net
Environmental Fate Modeling: When experimental data are limited, environmental fate models are used to predict a chemical's behavior. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models: These are in silico tools that predict the properties and behavior of a chemical, including its potential for biodegradation, based on its molecular structure. vurup.skumweltbundesamt.de
Multimedia Fate Models (e.g., USEtox, SimpleBox): These models simulate the distribution and concentration of a chemical in a model environment consisting of various compartments (air, water, soil, biota). researchgate.net They integrate data on emissions, transport, and degradation rates to estimate environmental concentrations and persistence. researchgate.net
Biodegradability Predictors: Specific web-based tools, such as BiodegPred, use machine learning trained on experimental data to predict whether a compound is likely to be biodegradable under standard test conditions. nih.gov
The assessment for this compound would involve using such models to estimate its degradation half-lives in various media. These predictions, combined with any available experimental data, would determine if it meets the criteria for being a persistent substance.
Advanced Applications in Chemical Synthesis and Chemical Biology Interactions
4-Ethyl-3-(methylthio)phenol as a Chemical Intermediate in Complex Molecule Synthesis
While specific documented syntheses using this compound as a starting intermediate are not extensively reported in publicly available literature, its structural motifs—a nucleophilic phenol (B47542), an electron-rich aromatic ring, and a modifiable methylthio group—suggest its potential as a versatile building block. The reactivity can be inferred from related (methylthio)phenols. For instance, 3,5-Dimethyl-4-(methylthio)phenol serves as a key intermediate in the production of the insecticide methiocarb. chemicalbook.com This indicates that the (methylthio)phenol scaffold is amenable to further functionalization, typically through reactions involving the hydroxyl group or electrophilic aromatic substitution.
The synthetic utility of such compounds often involves the strategic protection of the phenolic hydroxyl group, followed by modification of the aromatic ring or the sulfur atom. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which in turn can alter the electronic properties of the ring and serve as a leaving group in nucleophilic substitution reactions. Chemical suppliers specializing in intermediates for various industries, including pharmaceuticals and agrochemicals, often list related (methylthio)phenols, highlighting their role in the synthesis of more complex proprietary molecules. thegoodscentscompany.com
Design and Synthesis of Novel Chemical Entities Incorporating the this compound Scaffold
The this compound scaffold presents a unique combination of features for the design of novel chemical entities. The term "designer drugs" often refers to structural analogues of known substances created to achieve specific pharmacological effects. wikipedia.org In a broader sense, the principles of rational drug design can be applied to this scaffold to develop new molecules for various applications. researchgate.net
The design of new molecules could involve:
Esterification or Etherification: The phenolic hydroxyl group is a prime site for creating ester or ether linkages, connecting the scaffold to other pharmacophores or functional groups to modulate properties like solubility, stability, and target affinity. mdpi.com
Ring Functionalization: The ethyl and methylthio groups direct electrophilic aromatic substitution to specific positions on the phenol ring, allowing for the introduction of additional substituents that can fine-tune the molecule's biological activity.
Scaffold Hopping: The thioether linkage (-S-) can be considered a bioisostere of other groups, such as a vinylene bridge (-CH=CH-), allowing chemists to explore new chemical space while potentially retaining or enhancing biological activity. jst.go.jp
The synthesis of such novel entities would likely follow established methodologies in organic chemistry, leveraging the inherent reactivity of the phenolic and thioether moieties.
Investigation of Chemical Interactions with Biological Macromolecules (e.g., receptor binding, enzyme inhibition for SAR studies)
The interaction of substituted phenols with biological macromolecules is a significant area of research, particularly for understanding their biological effects and for developing new therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in this context, aiming to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov
Research has shown that various alkyl(thio)phenols, which are degradation products of commercial insecticides like fenthion (B1672539) and methiocarb, exhibit estrogenic activity. jst.go.jp A study using a yeast two-hybrid assay investigated the binding of several (methylthio)phenols to the human estrogen receptor α (hERα). jst.go.jp The findings suggest that the alkylthio group at the para-position of the phenol ring is a key determinant for this binding ability. jst.go.jp While this compound was not specifically tested, the results for its structural relatives provide valuable SAR insights.
Relative Estrogenic Activity of Selected (Methylthio)phenols
Data sourced from a yeast two-hybrid assay evaluating binding to human estrogen receptor α. jst.go.jp
The hydroxyl group on the phenol ring is often critical for binding to receptors like the estrogen receptor, as it can form a hydrogen bond within the binding pocket. encyclopedia.pub The presence and position of other substituents, such as the ethyl and methylthio groups in this compound, would sterically and electronically influence this interaction, making it a candidate for SAR studies.
Development of Chemical Probes Based on the this compound Structure
Chemical probes are specialized small molecules used to study and manipulate biological systems. Currently, there is no specific information in the reviewed literature detailing the development or use of chemical probes based on the this compound structure. The development of such a probe would require the parent molecule to have a known, potent, and selective interaction with a specific biological target, which has not yet been established for this particular compound.
Role of (Methylthio)phenols as Natural Products and Semiochemicals
Phenolic compounds are widespread in nature, produced by plants and microorganisms for various purposes, including defense against pathogens. nih.govnih.gov They are found in many foods and have been investigated for numerous health applications. pherobase.compherobase.com However, simple (methylthio)phenols are not commonly reported as natural products. For example, one database notes that 4-(methylthio)phenol (B156131) is not found in nature. thegoodscentscompany.com Instead, some (methylthio)phenols are known as environmental contaminants resulting from the degradation of organophosphorus pesticides like fenthion. jst.go.jp
Semiochemicals are chemicals that convey signals between organisms. While many phenols and sulfur-containing compounds act as semiochemicals, wikipedia.org there is no specific evidence to classify this compound in this category. For instance, 4-ethylphenol (B45693), a related compound without the methylthio group, is a known semiochemical produced by the yeast Brettanomyces in wine and beer, contributing to specific aromas. It is also a component of castoreum, used in perfumery. The role of a molecule as a semiochemical is highly specific and cannot be assumed based on structural similarity alone.
Conclusion and Future Research Directions
Summary of Key Findings on 4-Ethyl-3-(methylthio)phenol and its Analogs
Research on this compound and its related structures has yielded several important insights. These compounds are part of a larger class of thiophenols that are recognized for their significant role in various chemical and biological processes. Analogs such as 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol (B1676489) have been noted in chemical literature, primarily as building blocks or intermediates in organic synthesis. thegoodscentscompany.comsigmaaldrich.com The reactivity of the thiol group, often in its deprotonated thiophenolate form, is central to their chemical behavior, participating in reactions like Michael additions and other nucleophilic attacks. nih.govresearchgate.net Studies on related thiophenol derivatives have highlighted their potential in the development of fluorescent probes for detecting biologically and environmentally important species. mdpi.com
Prospects for Novel Synthetic Methodologies
The synthesis of substituted thiophenols and related sulfur-containing heterocycles is an area of continuous development. researchgate.netnih.gov Future research could focus on developing more efficient, selective, and sustainable synthetic routes to this compound and its analogs. Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, could be adapted to introduce the ethyl and methylthio groups with high regioselectivity. mdpi.com The exploration of green chemistry approaches, utilizing less hazardous reagents and solvents, would also be a valuable contribution. mdpi.com Furthermore, the development of methodologies for the asymmetric synthesis of chiral thiophenol derivatives presents an ongoing challenge and a significant opportunity for creating novel molecules with potentially unique biological activities. nih.gov
Potential for Further Mechanistic and Computational Studies
The reaction mechanisms of thiols and thiophenols are a rich ground for investigation, with computational studies providing deep insights into their reactivity. nih.govwhiterose.ac.ukfigshare.comchemrxiv.org Future work could employ density functional theory (DFT) and other computational methods to model the reaction pathways of this compound. researchgate.netwhiterose.ac.ukchemrxiv.org Such studies could elucidate the transition states and intermediates involved in its various reactions, explaining the influence of its specific substitution pattern on reaction kinetics and thermodynamics. figshare.com For instance, computational analysis could predict the pKa of the phenolic proton and the nucleophilicity of the corresponding thiophenolate, providing a theoretical framework for its reactivity that can be experimentally validated. These theoretical investigations can guide the design of new catalysts and reaction conditions for transformations involving this and related thiophenols. nih.govresearchgate.net
Future Avenues in Chemical Biology and Environmental Research of Thiophenols
The broader class of thiophenols holds significant promise in chemical biology and environmental science. nih.govdefense.gov Thiophenols are utilized in the development of fluorescent probes for the detection of reactive oxygen and nitrogen species, as well as for monitoring enzymatic activity. mdpi.com Future research could explore the potential of this compound as a scaffold for designing novel probes with tailored selectivity and sensitivity. The thiol group's ability to interact with biological systems, for instance through thiol-mediated uptake mechanisms, opens avenues for its use in drug delivery systems. acs.org
From an environmental perspective, the widespread industrial use of thiophenols necessitates a thorough understanding of their environmental impact. mdpi.com Research into the biodegradation pathways and potential toxicity of substituted thiophenols like this compound is crucial for environmental risk assessment. defense.gov Developing sensitive and selective analytical methods for the detection of these compounds in environmental matrices is another important research direction. mdpi.com
Q & A
Q. How can the environmental toxicity of this compound be assessed in laboratory settings?
- Methodological Answer :
- Use Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC₅₀).
- Perform soil adsorption studies (OECD Guideline 106) to evaluate environmental persistence.
- Analyze biodegradation pathways via microbial consortia incubation and metabolite profiling .
Notes on Evidence Utilization
- Synthesis and characterization methods are derived from protocols in and .
- Structural analog data (e.g., 2-(ethylthio)phenol) are cross-referenced from and .
- Analytical techniques (HPLC, GC-MS) are informed by standardization practices in and .
- Toxicity assessment strategies align with pesticide metabolite studies in and , adapted for academic research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
